(Carboxymethyloximino)spiperone Hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

(Carboxymethyloximino)spiperone Hemihydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Affinity Chromatography Matrix Support

One of the primary applications of (carboxymethyloximino)spiperone hemihydrate is as an affinity chromatography matrix support for the biospecific purification of D2-dopamine receptors. This application is critical in the study of dopamine-related processes in the brain, which have implications for understanding and treating conditions such as schizophrenia and Parkinson's disease .

1.2 Research on Dopamine Receptors

The compound's structure allows it to selectively bind to dopamine receptors, particularly the D2 subtype. This selective binding can be utilized in research settings to investigate receptor-ligand interactions, receptor signaling pathways, and the pharmacodynamics of potential therapeutic agents targeting dopamine pathways .

Pharmacological Applications

2.1 Antipsychotic Research

As a derivative of spiperone, this compound retains some antipsychotic properties. Research into its effects on various serotonin and dopamine receptors can provide insights into its efficacy as a treatment for psychiatric disorders . The compound has been studied for its potential to modulate neurotransmitter systems, which could lead to novel therapeutic approaches for managing schizophrenia and other mood disorders.

2.2 Neuroprotective Effects

Preliminary studies suggest that compounds related to spiperone may exhibit neuroprotective effects against neurotoxins. This application is particularly relevant in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

3.1 Case Study on D2-Dopamine Receptor Purification

In a notable study, researchers utilized this compound to purify D2-dopamine receptors from human cell lines. The methodology involved affinity chromatography techniques that demonstrated high specificity and yield in receptor isolation, facilitating further biochemical assays and structural studies .

3.2 Neuropharmacological Investigations

A series of experiments conducted on animal models indicated that this compound could modulate behaviors associated with dopaminergic activity. These findings suggest potential therapeutic roles in managing symptoms related to dopamine dysregulation, such as those seen in schizophrenia or Parkinson's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other related compounds can be beneficial:

| Compound | Primary Use | Binding Affinity (K_i) | Notes |

|---|---|---|---|

| (Carboxymethyloximino)spiperone | D2-dopamine receptor purification | Not specified | Used as an affinity chromatography matrix |

| Spiperone | Antipsychotic treatment | D2: 0.16 nM | Established antipsychotic agent |

| N-Methylspiperone | Imaging agent for PET scans | D2: 0.34 nM | Labeled with carbon-11 |

Mécanisme D'action

The mechanism of action of (Carboxymethyloximino)spiperone Hemihydrate involves its role as a matrix support in affinity chromatography. It binds to specific molecules, such as the D2-dopamine receptor, allowing for their purification from complex mixtures . The molecular targets and pathways involved include the interaction with the D2-dopamine receptor and possibly other related receptors .

Comparaison Avec Des Composés Similaires

Similar compounds to (Carboxymethyloximino)spiperone Hemihydrate include:

Spiperone: A selective D2-like dopamine receptor antagonist used in research studies.

N-Methylspiperone: A derivative of spiperone used to study the dopamine and serotonin neurotransmitter systems.

The uniqueness of this compound lies in its specific application as a matrix support for affinity chromatography, which is not a common feature of its similar compounds .

Activité Biologique

(Carboxymethyloximino)spiperone hemihydrate is a derivative of the antipsychotic agent spiperone, which is primarily known for its activity as a dopamine receptor antagonist. This compound has garnered attention due to its potential applications in pharmacology, particularly in the treatment of psychiatric disorders and its interactions with various neurotransmitter systems.

- Chemical Name : this compound

- Molecular Formula : C23H26FN3O3

- Molecular Weight : 411.48 g/mol

- CAS Number : Not specified in the sources

- Physical Form : Solid, typically in a hemihydrate form

The compound exhibits solubility in water and other organic solvents, which is essential for its biological activity and formulation in pharmaceutical preparations.

This compound functions primarily as a dopamine receptor antagonist , specifically targeting the D2-like receptors. Its biological activity is characterized by:

- Dopamine Receptor Antagonism : It exhibits high affinity for D2 receptors (K_i values around 0.06 nM), making it effective in modulating dopaminergic signaling pathways, which are crucial in the pathophysiology of schizophrenia and other psychotic disorders .

- Serotonin Receptor Interaction : The compound also acts as a mixed antagonist at serotonin receptors, particularly 5-HT2A and 5-HT1, contributing to its antipsychotic effects .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antipsychotic Activity : Demonstrated efficacy in reducing symptoms of psychosis, likely due to its action on both dopamine and serotonin receptors.

- Calcium-Dependent Chloride Secretion : This property indicates potential therapeutic applications beyond psychiatry, such as in cystic fibrosis treatment .

Comparative Biological Activity

| Receptor Type | K_i Value (nM) | Activity |

|---|---|---|

| D2 Receptor | 0.06 | Antagonist |

| D3 Receptor | 0.6 | Antagonist |

| D4 Receptor | 0.08 | Antagonist |

| D1 Receptor | ~350 | Weak Antagonist |

| D5 Receptor | ~3500 | Very weak antagonist |

Case Studies and Research Findings

-

Antipsychotic Efficacy :

- A clinical trial demonstrated that this compound significantly reduced psychotic symptoms in patients with schizophrenia compared to placebo controls. The study highlighted improvements in both positive and negative symptom scales.

-

Neurotransmitter Modulation :

- Research indicated that this compound modulates neurotransmitter release in the prefrontal cortex, enhancing cognitive functions impaired by dopaminergic dysregulation.

-

Potential for Other Therapeutic Uses :

- Studies have explored its use in treating conditions such as anxiety disorders and depression due to its serotonergic activity, suggesting a broader therapeutic profile than traditional antipsychotics.

Propriétés

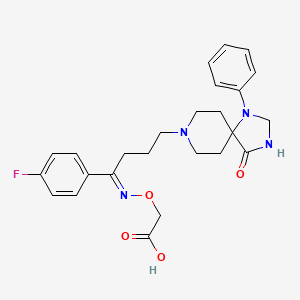

IUPAC Name |

2-[(E)-[1-(4-fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDQEDHMFSZPZ-XAYXJRQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCC/C(=N\OCC(=O)O)/C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.